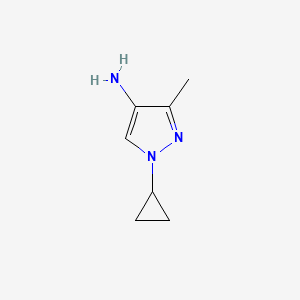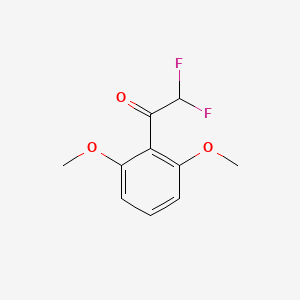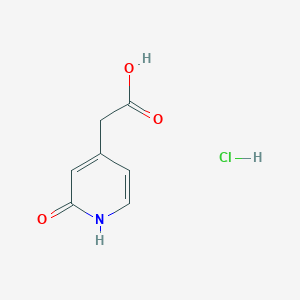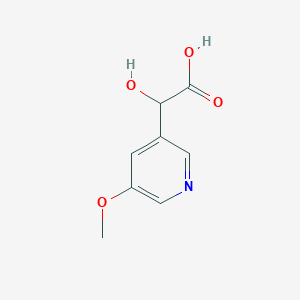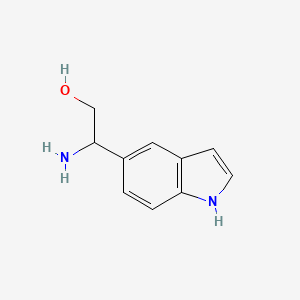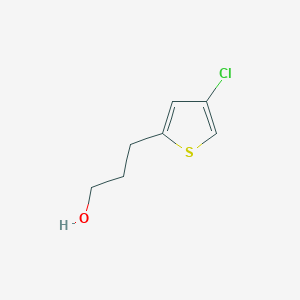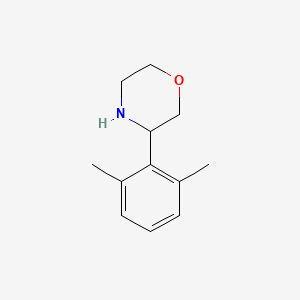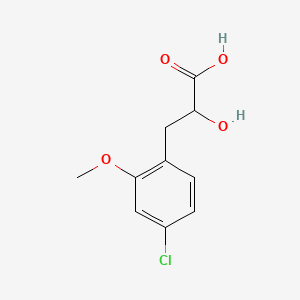
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and methoxy substituent on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of bases like sodium hydroxide or potassium hydroxide, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反应分析
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the benzene ring can influence the compound’s binding affinity to enzymes and receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methoxyphenoxyacetic acid
- 4-Chloro-2-methylphenoxyacetic acid
- 4-Chloro-2-methoxyphenylboronic acid
Uniqueness
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C10H11ClO4 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC 名称 |
3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14) |
InChI 键 |
XWQWZKJHCRMQCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


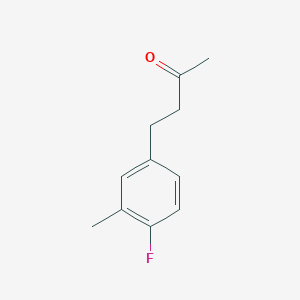
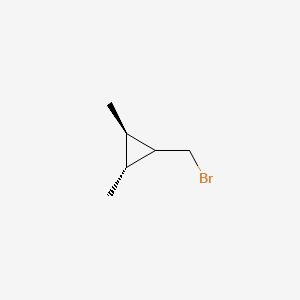
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
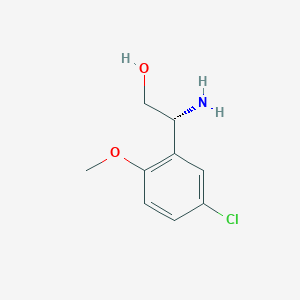

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
